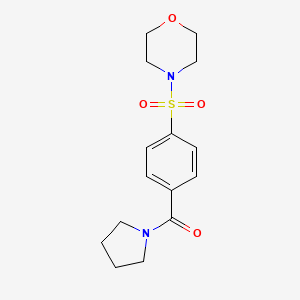

4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone

Description

Properties

IUPAC Name |

(4-morpholin-4-ylsulfonylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c18-15(16-7-1-2-8-16)13-3-5-14(6-4-13)22(19,20)17-9-11-21-12-10-17/h3-6H,1-2,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPGLGUQOQBHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone typically involves the reaction of morpholine with sulfonyl chloride to form morpholinyl sulfonyl chloride. This intermediate is then reacted with phenyl pyrrolidinyl ketone under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl pyrrolidinyl ketone derivatives.

Scientific Research Applications

4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block in organic synthesis and catalysis.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is explored for its potential therapeutic applications in drug discovery.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Key Structural Differences

- α-PHP (Pyrrolidinyl Hexanophenone): Shares the pyrrolidinyl ketone backbone but lacks the morpholine sulfonyl group. Instead, α-PHP has a hexyl chain, which influences its lipophilicity and metabolic stability. β-Ketoreduction is a dominant metabolic pathway for α-PHP, producing reduced metabolites like α-PHP hexanol .

- 4′-Morpholinoacetophenone: Contains a morpholine and ketone group but lacks the pyrrolidinyl ring and sulfonyl substituent. This simpler structure results in lower molecular weight (205.25 g/mol vs. ~350–400 g/mol for the target compound) and higher volatility .

- The hydrochloride salt form enhances aqueous solubility compared to the free base of the target compound .

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone | C₁₅H₂₀N₂O₃S (estimated) | ~350–400 | Morpholine sulfonyl, pyrrolidinyl ketone |

| α-PHP | C₁₅H₂₁NO | 231.34 | Hexyl chain, pyrrolidinyl ketone |

| 4′-Morpholinoacetophenone | C₁₂H₁₅NO₂ | 205.25 | Morpholine, acetophenone |

| Morpholino(4-piperidinyl)methanone HCl | C₁₀H₁₈N₂O₂·HCl | 234.72 | Piperidinyl, morpholine, hydrochloride |

Metabolic Pathways

- Target Compound: Expected to undergo sulfonyl group hydrolysis and pyrrolidinyl ring hydroxylation, similar to sulfonamide-containing cathinones. β-Ketoreduction may be less prominent due to steric hindrance from the morpholine sulfonyl group .

- α-PHP: Primarily metabolized via β-ketoreduction and pyrrolidinyl hydroxylation, with minor dealkylation .

- 4′-Morpholinoacetophenone: Likely undergoes ketone reduction and morpholine ring oxidation, though detailed studies are lacking .

Physicochemical Properties

Table 2: Physicochemical Data

| Compound | Melting Point (°C) | Solubility (Polarity) | LogP (Estimated) |

|---|---|---|---|

| This compound | Not reported | Moderate (polar sulfonyl) | ~1.5–2.5 |

| α-PHP | Not reported | Low (lipophilic hexyl) | ~3.0 |

| 4′-Morpholinoacetophenone | 96–98 | Low to moderate | ~1.8 |

| Morpholino(4-piperidinyl)methanone HCl | 279–286 | High (due to HCl salt) | ~0.5 |

The pyrrolidinyl ring’s five-membered structure introduces more ring strain than piperidinyl analogues, possibly affecting receptor binding .

Pharmacological Activity

- Target Compound: The morpholine sulfonyl group may reduce stimulant effects by limiting CNS uptake. However, the pyrrolidinyl ketone core could retain affinity for monoamine transporters (e.g., dopamine, norepinephrine) .

- α-PHP: Exhibits potent dopaminergic activity due to its lipophilic hexyl chain, leading to pronounced stimulant and euphoric effects .

- 4′-Morpholinoacetophenone: Limited pharmacological data, but structural simplicity suggests weaker interactions with neurotransmitter systems compared to pyrrolidinyl derivatives .

Biological Activity

4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone, also known as a potent inhibitor of cyclin-dependent kinases (CDKs), has garnered attention for its potential applications in cancer therapy and other biological activities. This article delves into the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, a sulfonyl group, and a pyrrolidinyl ketone moiety. Its chemical structure is pivotal for its interaction with biological targets.

Target of Action:

The primary targets of this compound are CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control.

Mode of Action:

This compound acts as a competitive inhibitor, effectively blocking the activity of CDK2 and CDK9. This inhibition leads to significant downstream effects on cell proliferation and survival.

Biochemical Pathways:

Inhibition of CDK2 and CDK9 results in:

- Downregulation of protein phosphorylation in key signaling pathways such as EGFR and mTOR.

- Arresting the cell cycle at the G2/M phase.

- Inducing apoptosis in various cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance, studies have shown that it effectively inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values ranging from 0.5 to 1.5 µM .

Other Biological Activities

Beyond its anticancer properties, this compound has demonstrated:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects: It may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.

Case Studies

- Cell Line Studies: A series of in vitro assays were conducted on various cancer cell lines to assess the compound's antiproliferative effects. The results consistently showed significant inhibition of cell growth correlating with increased concentrations of the compound.

- Animal Models: In vivo studies are underway to evaluate the pharmacokinetics and therapeutic efficacy in animal models. Early results indicate promising bioavailability and reduced tumor growth in treated subjects compared to controls.

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 | 0.8 | Inhibition of proliferation |

| Anticancer | A549 | 1.2 | Induction of apoptosis |

| Antimicrobial | E. coli | 1.5 | Bacterial growth inhibition |

| Anti-inflammatory | LPS-stimulated cells | N/A | Reduction in pro-inflammatory cytokines |

Q & A

Q. What are the standard synthetic routes for preparing 4-(Morpholin-4-ylsulfonyl)phenyl pyrrolidinyl ketone, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenyl scaffold. A common route includes:

Sulfonation : Reacting 4-chlorophenyl pyrrolidinyl ketone with morpholine-4-sulfonyl chloride under nucleophilic substitution conditions (e.g., DCM, triethylamine, 0–25°C) to introduce the sulfonyl-morpholine group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Key factors affecting yield:

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy : Compare experimental / NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out adducts .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Melting point : Cross-reference with literature values (e.g., related morpholine sulfonides melt at 150–152°C) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in NMR data when synthesizing derivatives of this compound?

Methodological Answer: Discrepancies often arise from residual solvents, tautomerism, or diastereomer formation. Mitigation steps:

- Deuterated solvent exchange : Use DMSO-d or CDCl to identify solvent peaks and eliminate artifacts .

- Variable-temperature NMR : Probe temperature-dependent shifts (e.g., 25°C to 60°C) to detect dynamic equilibria .

- Computational validation : Compare experimental spectra with density functional theory (DFT)-simulated spectra for tautomeric forms .

Q. How can computational reaction path search methods optimize the synthesis of this compound's analogues?

Methodological Answer: Quantum mechanical calculations (e.g., DFT, M06-2X/6-31G*) can map reaction pathways and identify transition states:

- Reaction barrier analysis : Calculate activation energies to predict feasible routes (e.g., sulfonation vs. oxidation) .

- Solvent effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction kinetics .

- Machine learning : Train models on existing morpholine sulfonyl reaction datasets to prioritize high-yield conditions .

Q. What factorial design approaches are effective in optimizing reaction parameters for high-yield synthesis?

Methodological Answer: A 2 factorial design is ideal for screening variables:

- Factors : Temperature (25°C vs. 50°C), catalyst loading (0.1 vs. 0.5 mol%), and solvent (DCM vs. THF) .

- Response variables : Yield (%) and purity (HPLC area%).

- Analysis : ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) .

Example table from a hypothetical study:

| Condition (Temp, Catalyst, Solvent) | Yield (%) | Purity (%) |

|---|---|---|

| 25°C, 0.1 mol%, DCM | 62 | 92 |

| 50°C, 0.5 mol%, THF | 78 | 88 |

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., IR vs. NMR) be addressed during structural elucidation?

Methodological Answer:

- Cross-validation : Re-run spectra under standardized conditions (e.g., dry KBr pellets for IR, degassed samples for NMR) .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., oxidized ketones) that may skew IR carbonyl stretches .

- Crystallography : If available, single-crystal X-ray diffraction provides definitive bond-length confirmation .

Advanced Experimental Design

Q. What in silico tools are recommended for predicting the biological activity of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) .

- ADMET prediction : SwissADME or ADMETLab to assess permeability, toxicity, and metabolic stability .

- Pharmacophore modeling : Identify critical interactions (e.g., sulfonyl hydrogen bonds) using MOE or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.